molecular formula C13H16N4O2S B2617960 1-Cyclohexyl-3-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)urea CAS No. 1251578-02-5

1-Cyclohexyl-3-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)urea

Cat. No.: B2617960
CAS No.: 1251578-02-5
M. Wt: 292.36
InChI Key: GOJBOXBENLUTFY-UHFFFAOYSA-N
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Description

1-Cyclohexyl-3-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)urea is a compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a cyclohexyl group, a thiophene ring, and an oxadiazole ring, which contribute to its diverse chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Cyclohexyl-3-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)urea typically involves the following steps:

    Formation of the Oxadiazole Ring: This can be achieved by reacting a suitable hydrazide with a carboxylic acid derivative under dehydrating conditions.

    Introduction of the Thiophene Ring: The thiophene ring can be introduced through a coupling reaction with the oxadiazole intermediate.

    Cyclohexyl Urea Formation: The final step involves the reaction of the oxadiazole-thiophene intermediate with cyclohexyl isocyanate to form the desired urea compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

1-Cyclohexyl-3-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)urea can undergo various types of chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The oxadiazole ring can be reduced under specific conditions to form corresponding amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiophene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring can yield thiophene sulfoxides or sulfones, while reduction of the oxadiazole ring can produce amines.

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: The compound has shown potential as an inhibitor of certain enzymes and receptors.

    Medicine: Research has indicated its potential as an anticancer agent due to its ability to induce apoptosis in cancer cells.

    Industry: It can be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism by which 1-Cyclohexyl-3-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)urea exerts its effects involves its interaction with specific molecular targets. For example, in its role as an anticancer agent, the compound may bind to and inhibit the activity of certain kinases or receptors involved in cell proliferation and survival pathways. This can lead to the induction of apoptosis and cell cycle arrest in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    1-Cyclohexyl-3-((5-(thiophen-3-yl)pyridin-3-yl)methyl)urea: This compound features a pyridine ring instead of an oxadiazole ring.

    1-Cyclohexyl-3-(2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)urea: This compound includes a piperazine ring.

Uniqueness

1-Cyclohexyl-3-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)urea is unique due to the presence of the oxadiazole ring, which imparts distinct chemical and biological properties

Properties

IUPAC Name

1-cyclohexyl-3-(5-thiophen-3-yl-1,3,4-oxadiazol-2-yl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N4O2S/c18-12(14-10-4-2-1-3-5-10)15-13-17-16-11(19-13)9-6-7-20-8-9/h6-8,10H,1-5H2,(H2,14,15,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOJBOXBENLUTFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)NC2=NN=C(O2)C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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